

8-Chloroquinolin-6-OL chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Chloroquinolin-6-OL

Cat. No.: B095892

[Get Quote](#)

An In-depth Technical Guide to **8-Chloroquinolin-6-OL**: Structure, Properties, and Synthesis

Abstract and Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active agents and functional materials.

8-Chloroquinolin-6-ol, a halogenated derivative of 6-hydroxyquinoline, represents a key chemical intermediate with significant potential for the development of novel compounds. The strategic placement of the chloro and hydroxyl groups on the quinoline ring system offers distinct electronic and steric properties, making it a valuable building block for fine-tuning the biological activity and physical characteristics of target molecules.

This technical guide provides a comprehensive overview of **8-Chloroquinolin-6-ol**, designed for researchers, chemists, and drug development professionals. It delves into the compound's fundamental chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis via the Skraup reaction, and its potential applications grounded in the well-established activities of related quinoline derivatives. All technical claims are supported by authoritative references to ensure scientific integrity.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is paramount for reproducible research. **8-Chloroquinolin-6-ol** is systematically defined by several key identifiers.

Identifier	Value	Source(s)
IUPAC Name	8-chloroquinolin-6-ol	[1] [2]
Synonyms	8-Chloro-6-hydroxyquinoline, 6-Quinolinol, 8-chloro-	[1] [2] [3]
CAS Number	18119-24-9	[1] [2] [4]
Molecular Formula	C ₉ H ₆ CINO	[1] [2] [3]
Molecular Weight	179.61 g/mol	[4]

The structural arrangement of the atoms dictates the molecule's reactivity and interactions.

Caption: 2D Chemical Structure of **8-Chloroquinolin-6-ol**.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source(s)
Appearance	Grey solid	[2]
Melting Point	237-238 °C (decomposes)	[1] [2] [3]
Boiling Point	343.5 ± 22.0 °C (Predicted)	[2] [3]
Density	1.412 ± 0.06 g/cm ³ (Predicted)	[2] [3]
pKa	8.11 ± 0.40 (Predicted)	[2]
Storage	Store at room temperature under an inert atmosphere.	[2] [5]

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established field, with the Skraup synthesis being a classic and robust method. This approach is effective for producing **8-Chloroquinolin-6-ol**.

6-ol from readily available precursors.

The Skraup Synthesis Approach

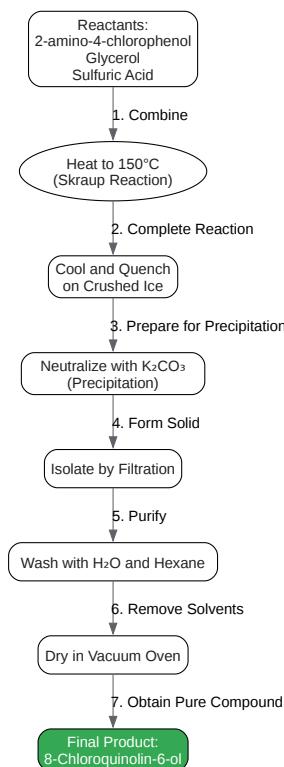
The Skraup synthesis is a cyclization reaction that produces quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. The causality behind this one-pot process involves several key steps:

- Dehydration: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β -unsaturated aldehyde, acrolein.
- Michael Addition: The amino group of the substituted aniline (2-amino-4-chlorophenol) acts as a nucleophile, attacking the acrolein intermediate in a conjugate addition.
- Cyclization and Dehydration: The sulfuric acid then catalyzes an electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.
- Oxidation: An oxidizing agent, which can be the nitrobenzene precursor in the original Skraup reaction or even concentrated sulfuric acid at high temperatures, oxidizes the dihydroquinoline to the stable aromatic quinoline ring system.

This method provides a direct route to the core scaffold, incorporating the desired substitution pattern from the starting aniline.

Experimental Protocol

The following protocol is adapted from a documented synthesis of 8-Chloro-6-hydroxyquinoline.[\[2\]](#)


Reactants:

- 2-amino-4-chlorophenol
- Glycerol
- Concentrated Sulfuric Acid

Procedure:

- In a reaction vessel equipped for heating and stirring, combine 2-amino-4-chlorophenol with glycerol.
- Carefully and slowly add concentrated sulfuric acid to the mixture while stirring. The addition is exothermic and should be controlled.
- Heat the reaction mixture to 150 °C and maintain this temperature with continued stirring until the reaction is complete (monitoring by TLC is recommended).
- After completion, cool the reaction mixture to room temperature.
- Carefully decant the cooled mixture onto crushed ice. This step quenches the reaction and helps precipitate the product.
- Neutralize the resulting acidic solution with a base, such as potassium carbonate (K₂CO₃), until the product fully precipitates.
- Isolate the crude product, a light brown solid, by filtration.
- Wash the solid sequentially with water and hexane to remove residual salts and organic impurities.
- Dry the purified product in a vacuum oven at 35 °C overnight to yield 8-chloro-6-hydroxyquinoline. A reported yield for this procedure is 77%.[\[2\]](#)

Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **8-Chloroquinolin-6-ol**.

Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is a non-negotiable step in synthesis. While detailed spectra should be acquired for each synthesized batch, the expected analytical data can be predicted based on the structure.

- Mass Spectrometry (MS): The primary characterization from the cited synthesis is mass spectrometry, which should show a molecular ion peak consistent with the compound's mass. The reported result shows an [M+H]⁺ peak at m/z 180, confirming the molecular weight of 179.6 g/mol .[\[2\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring. The chemical shifts will be influenced by the positions of the electron-withdrawing chlorine

atom and the electron-donating hydroxyl group. A broad singlet corresponding to the hydroxyl proton (-OH) would also be expected, which would be exchangeable with D₂O.

- ¹³C NMR: The spectrum should display nine distinct carbon signals, with carbons attached to the electronegative N, O, and Cl atoms shifted downfield.
- Infrared (IR) Spectroscopy: Key expected absorption bands include a broad O-H stretch (around 3200-3500 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹), and a C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).

Applications and Research Potential

While specific applications for **8-Chloroquinolin-6-ol** are not extensively documented, its research potential is significant, primarily as a scaffold for synthesizing novel derivatives. This potential is inferred from the broad utility of the parent 8-hydroxyquinoline (8-HQ) and its analogs.

- Medicinal Chemistry: The 8-HQ core is a privileged structure known for its potent biological activities. It functions as a powerful metal-chelating agent, which is linked to its antiseptic, disinfectant, and transcription inhibitor properties.^{[6][7]} Derivatives like Cloxyquin (5-chloro-8-hydroxyquinoline) exhibit activity against bacteria, fungi, and protozoa.^[8] Therefore, **8-Chloroquinolin-6-ol** is an excellent starting point for generating new chemical entities to be screened for:
 - Antimicrobial and antifungal activity.
 - Anticancer properties, potentially through metal chelation or enzyme inhibition pathways.
 - Antiviral or antiparasitic applications.
- Materials Science: The aluminum complex of 8-hydroxyquinoline (Alq₃) is a classic emissive material used in Organic Light-Emitting Diodes (OLEDs).^[6] The luminescence properties are highly dependent on the substituents on the quinoline ring. **8-Chloroquinolin-6-ol** can be used as a ligand to create novel metal complexes with tailored photophysical properties, potentially leading to new phosphorescent or fluorescent materials for display and lighting technologies.

Safety, Handling, and Storage

Working with any chemical requires strict adherence to safety protocols. The following information is based on available safety data for **8-Chloroquinolin-6-ol**.

GHS Hazard Information

Pictogram

Signal Word

Warning

Hazard Statements

H302: Harmful if swallowed.[\[2\]](#)[\[5\]](#)
H315: Causes skin irritation.[\[2\]](#)[\[5\]](#)
H319: Causes serious eye irritation.[\[2\]](#)[\[5\]](#)

Precautionary Statements

P261: Avoid breathing dust.
P280: Wear protective gloves/eye protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing.[\[2\]](#)

Handling and First Aid:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[9\]](#)[\[10\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[\[9\]](#)
- Skin Contact: In case of contact, immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[\[9\]](#)
- Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[\[9\]](#)

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage:

- Store in a tightly-closed container in a cool, dry place.[9]
- Keep under an inert atmosphere to prevent degradation.[2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [amp.chemicalbook.com]
- 2. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 7-Chloroquinolin-8-ol | 876-86-8 [sigmaaldrich.com]
- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 7. 8-hydroxyquinoline [sitem.herts.ac.uk]
- 8. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [8-Chloroquinolin-6-OL chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095892#8-chloroquinolin-6-ol-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com